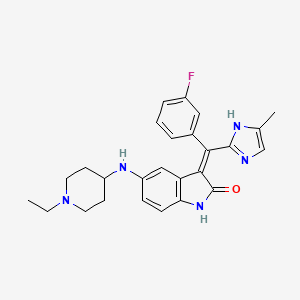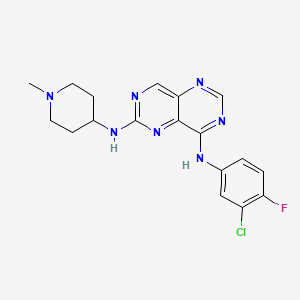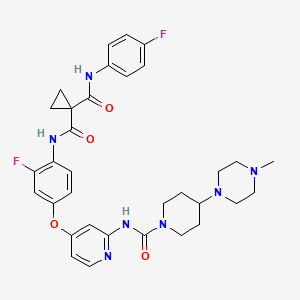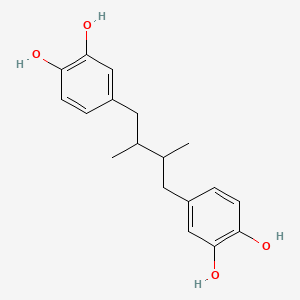
Tyrosine kinase-IN-1
Vue d'ensemble
Description
L’inhibiteur de tyrosine kinase-IN-1 est un inhibiteur de tyrosine kinase multicible qui a montré un potentiel significatif dans la recherche scientifique et les applications thérapeutiques. Il inhibe plusieurs kinases clés, notamment KDR, Flt-1, FGFR1 et PDGFRα, avec des valeurs de CI50 respectives de 4, 20, 4 et 2 nM . Les tyrosine kinases sont des enzymes qui transfèrent un groupe phosphate de l’ATP aux résidus tyrosine de protéines spécifiques à l’intérieur d’une cellule, jouant un rôle crucial dans la transduction du signal et la communication cellulaire .
Applications De Recherche Scientifique
Tyrosine kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase activity and inhibition.
Biology: Helps in understanding cellular signaling pathways and the role of tyrosine kinases in various biological processes.
Medicine: Investigated for its potential in treating cancers and other diseases by inhibiting key kinases involved in disease progression
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mécanisme D'action
L’inhibiteur de tyrosine kinase-IN-1 exerce ses effets en inhibant l’activité de multiples tyrosine kinases. Il entre en compétition avec l’ATP pour se lier au site de liaison de l’ATP des kinases, empêchant ainsi la phosphorylation des résidus tyrosine sur les protéines cibles . Cette inhibition perturbe les voies de transduction du signal qui sont cruciales pour la croissance cellulaire, la différenciation et la survie, ce qui en fait un composé précieux dans la recherche sur le cancer et la thérapie .
Analyse Biochimique
Biochemical Properties
Tyrosine kinase-IN-1 interacts with various enzymes, proteins, and other biomolecules in the cell. It targets the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to tyrosine residues on proteins . This inhibition disrupts the activation of proteins involved in cell signaling pathways, thereby influencing cellular functions .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting tyrosine kinase activity, which can disrupt cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the MAPK and PI3K/AKT pathways, which are involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the ATP-binding site of tyrosine kinases, preventing these enzymes from phosphorylating tyrosine residues on proteins . This inhibition can lead to changes in gene expression and disrupt the activation of proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its inhibitory effects on tyrosine kinase activity can lead to a decrease in cell proliferation over time . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, higher doses might lead to more pronounced inhibition of tyrosine kinase activity, but could also result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it can influence the MAPK and PI3K/AKT pathways, which are involved in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, which can affect its localization or accumulation . For example, it might bind to specific proteins that transport it to the site of tyrosine kinases, allowing it to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It might be directed to specific compartments or organelles within the cell, such as the cytoplasm or the cell membrane, where tyrosine kinases are located . This localization can influence the effectiveness of this compound in inhibiting tyrosine kinase activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’inhibiteur de tyrosine kinase-IN-1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. Une voie de synthèse courante implique la réaction du 2-aminobenzonitrile avec des nitriles en conditions basiques dans un four à micro-ondes pendant 1 à 3 minutes, ce qui donne des 2-substitués-4-aminoquinazolines avec un rendement élevé . Les conditions de réaction comprennent généralement l’utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de l’inhibiteur de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est souvent produit en vrac à l’aide de réacteurs automatisés et de systèmes de purification pour répondre aux exigences de la recherche et des applications thérapeutiques.
Analyse Des Réactions Chimiques
Types de réactions
L’inhibiteur de tyrosine kinase-IN-1 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels dans le composé.
Substitution : Des réactions de substitution, telles que la substitution nucléophile, peuvent être utilisées pour introduire différents substituants dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et à un pH contrôlés pour garantir la formation des produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que les réactions de substitution peuvent produire une variété de composés substitués avec des propriétés différentes.
Applications de la recherche scientifique
L’inhibiteur de this compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l’activité et l’inhibition des kinases.
Biologie : Aide à comprendre les voies de signalisation cellulaire et le rôle des tyrosine kinases dans divers processus biologiques.
Médecine : Investigated for its potential in treating cancers and other diseases by inhibiting key kinases involved in disease progression
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et dans la recherche sur la découverte de médicaments.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires comprennent :
Imatinib : Un inhibiteur de tyrosine kinase utilisé pour traiter la leucémie myéloïde chronique.
Osimertinib : Un inhibiteur ciblant les mutations du récepteur du facteur de croissance épidermique (EGFR) dans le cancer du poumon non à petites cellules.
Sunitinib : Inhibe les récepteurs du facteur de croissance de l’endothélium vasculaire (VEGF), du facteur de croissance dérivé des plaquettes (PDGF) et du facteur de croissance des fibroblastes (FGF).
Unicité
L’inhibiteur de tyrosine kinase-IN-1 est unique en raison de son profil d’inhibition multicible, affectant simultanément plusieurs kinases clés. Cette activité à large spectre le rend particulièrement efficace dans les milieux de recherche où plusieurs voies de signalisation sont impliquées . Sa forte puissance et sa sélectivité pour des kinases spécifiques le distinguent également des autres inhibiteurs.
Propriétés
IUPAC Name |
(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYDVBIPXAAJA-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL999 is a potent inhibitor of key receptor tyrosine kinases implicated in the development and maintenance of tumor vasculature and in the proliferation of some tumor cells. It inhibits FGFR1, FGFR3, RET, VEGFR2 and PDGFR, and is also a potent inhibitor of FLT3, an important driver of leukemia cell proliferation in some patients with acute myelogenous leukemia (AML). XL999 exhibited excellent activity in target-specific cellular functional assays. | |
| Record name | XL999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
705946-27-6, 921206-68-0 | |
| Record name | XL-999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | XL-999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)












